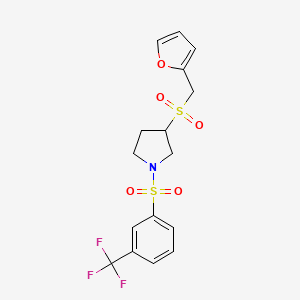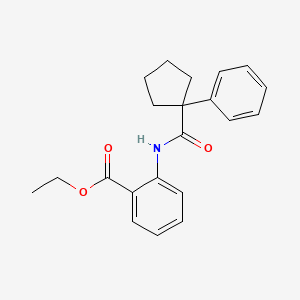![molecular formula C10H12ClFN4 B2361723 [1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride CAS No. 2309554-70-7](/img/structure/B2361723.png)
[1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the triazole ring, which is further linked to a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, which involves the cycloaddition reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the triazole ring.
Attachment of the Methanamine Group: The methanamine group can be attached via reductive amination, where the triazole derivative reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles or tetrahydrotriazoles.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of dihydrotriazoles or tetrahydrotriazoles.
Substitution: Introduction of various functional groups on the fluorophenyl ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biology:
Enzyme Inhibition: The compound can inhibit certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Bioconjugation: It can be used to label biomolecules for imaging and diagnostic purposes.
Medicine:
Drug Development: The compound serves as a scaffold for designing new pharmaceuticals with potential therapeutic effects.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry:
Agriculture: The compound can be used in the development of agrochemicals such as herbicides and fungicides.
Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Mechanism of Action
The mechanism of action of [1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and fluorophenyl group play crucial roles in its binding affinity and specificity. The methanamine group can form hydrogen bonds with target proteins, enhancing its interaction. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- [1-[(3-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride
- [1-[(4-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride
- [1-[(2-Chlorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride
Comparison:
- Structural Differences: The position and type of substituent on the phenyl ring (fluoro, chloro, etc.) can significantly affect the compound’s chemical properties and reactivity.
- Binding Affinity: The presence of different substituents can alter the binding affinity to molecular targets, influencing its biological activity.
- Reactivity: The type of substituent can affect the compound’s reactivity in various chemical reactions, such as oxidation and substitution.
Properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4.ClH/c11-10-4-2-1-3-8(10)6-15-7-9(5-12)13-14-15;/h1-4,7H,5-6,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSZSPNKEMWFRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)CN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Ethoxyphenyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2361640.png)

![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B2361645.png)
![{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2361648.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2361649.png)

![methyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate](/img/structure/B2361651.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-butylphenyl)amino)formamide](/img/structure/B2361652.png)
![1-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2361654.png)
![3-Methyl-2-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2361655.png)
![6-Methyl-5-prop-2-enoyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2361656.png)
![4-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2361658.png)

![2-Chloro-N-[2-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]propanamide](/img/structure/B2361661.png)
